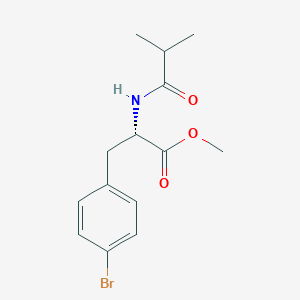
4-Amino-3-chloro-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-chloro-2-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position, a chlorine atom at the third position, and a methyl group at the second position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical applications due to its versatile reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-chloro-2-methylbenzoic acid typically involves the chlorination of 2-amino-3-methylbenzoic acid. One common method includes the use of N-chlorosuccinimide (NCS) in dimethylformamide (DMF) as a solvent. The reaction proceeds under heated conditions to ensure the selective chlorination at the desired position .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar chlorination processes but optimized for large-scale operations. This includes the use of continuous flow reactors and controlled temperature conditions to maximize yield and purity. The product is then purified through crystallization or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-3-chloro-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles through reactions such as the Suzuki coupling, where a boronic acid derivative is introduced.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts and boronic acids.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Esterification: Alcohols in the presence of acid catalysts.
Amidation: Amines with coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products:
Substituted Benzoic Acids: Depending on the nucleophile used in substitution reactions.
Nitro and Amino Derivatives: From oxidation and reduction reactions.
Esters and Amides: From esterification and amidation reactions.
Applications De Recherche Scientifique
4-Amino-3-chloro-2-methylbenzoic acid is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: As a precursor in the synthesis of pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.
Industry: In the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism by which 4-amino-3-chloro-2-methylbenzoic acid exerts its effects depends on its application. In pharmaceutical contexts, it may act by interacting with specific enzymes or receptors, altering biochemical pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological targets, influencing their activity.
Comparaison Avec Des Composés Similaires
4-Amino-3-chlorobenzoic Acid: Lacks the methyl group, affecting its reactivity and solubility.
3-Amino-4-chlorobenzoic Acid: Different positioning of the amino and chlorine groups, leading to varied chemical behavior.
2-Amino-5-chlorobenzoic Acid: Another positional isomer with distinct reactivity patterns.
Uniqueness: 4-Amino-3-chloro-2-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in targeted synthetic applications where precise control over chemical transformations is required.
Propriétés
IUPAC Name |
4-amino-3-chloro-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3H,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJQZMLTFYVSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(tert-Butoxy)-2-oxoethyl]-5-methyl-3,4-dihydro-2H-pyrrolium Bromide](/img/structure/B8126605.png)


![2-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B8126630.png)




![[1-(4-Bromo-2-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8126670.png)



![[2-(3-Bromo-5-trifluoromethyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8126708.png)

